Cas no 1510719-57-9 (3-(1-methylpyrrolidin-2-yl)methylpiperidine)

3-(1-Methylpyrrolidin-2-yl)methylpiperidine is a heterocyclic amine compound featuring a piperidine core substituted with a 1-methylpyrrolidin-2-ylmethyl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances selectivity in chiral synthesis, while the tertiary amine functionality offers potential for further derivatization. The compound’s stability under standard conditions and compatibility with common reagents make it suitable for diverse applications, including catalyst design and bioactive molecule development. Its balanced lipophilicity and basicity may also contribute to favorable pharmacokinetic profiles in drug discovery.
3-(1-methylpyrrolidin-2-yl)methylpiperidine structure
1510719-57-9 structure
商品名:3-(1-methylpyrrolidin-2-yl)methylpiperidine
CAS番号:1510719-57-9
MF:C11H22N2
メガワット:182.305782794952
CID:6578348
PubChem ID:82601495

3-(1-methylpyrrolidin-2-yl)methylpiperidine 化学的及び物理的性質

名前と識別子

    • 3-(1-methylpyrrolidin-2-yl)methylpiperidine
    • 1510719-57-9
    • 3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
    • EN300-1783429
    • インチ: 1S/C11H22N2/c1-13-7-3-5-11(13)8-10-4-2-6-12-9-10/h10-12H,2-9H2,1H3
    • InChIKey: DEPPQZQIXBIMHV-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCCC1CC1CNCCC1

計算された属性

  • せいみつぶんしりょう: 182.178298710g/mol
  • どういたいしつりょう: 182.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 15.3Ų

3-(1-methylpyrrolidin-2-yl)methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1783429-10.0g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
10g
$5897.0 2023-05-26
Enamine
EN300-1783429-0.25g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
0.25g
$1262.0 2023-09-19
Enamine
EN300-1783429-0.1g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
0.1g
$1207.0 2023-09-19
Enamine
EN300-1783429-5g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
5g
$3977.0 2023-09-19
Enamine
EN300-1783429-1g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
1g
$1371.0 2023-09-19
Enamine
EN300-1783429-1.0g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
1g
$1371.0 2023-05-26
Enamine
EN300-1783429-0.5g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
0.5g
$1316.0 2023-09-19
Enamine
EN300-1783429-10g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
10g
$5897.0 2023-09-19
Enamine
EN300-1783429-2.5g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
2.5g
$2688.0 2023-09-19
Enamine
EN300-1783429-0.05g
3-[(1-methylpyrrolidin-2-yl)methyl]piperidine
1510719-57-9
0.05g
$1152.0 2023-09-19

3-(1-methylpyrrolidin-2-yl)methylpiperidine 関連文献

3-(1-methylpyrrolidin-2-yl)methylpiperidineに関する追加情報

Professional Introduction to Compound with CAS No. 1510719-57-9 and Product Name: 3-(1-methylpyrrolidin-2-yl)methylpiperidine

The compound with the CAS number 1510719-57-9 and the product name 3-(1-methylpyrrolidin-2-yl)methylpiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 3-(1-methylpyrrolidin-2-yl)methylpiperidine incorporates a piperidine ring linked to a 1-methylpyrrolidine moiety, which contributes to its distinctive chemical properties and reactivity.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The piperidine and pyrrolidine scaffolds are particularly noteworthy in this context, as they are frequently found in biologically active molecules. The presence of the 1-methylpyrrolidin-2-yl group in 3-(1-methylpyrrolidin-2-yl)methylpiperidine enhances its pharmacological profile, making it a promising candidate for further investigation. This compound's ability to interact with various biological targets has sparked curiosity among researchers exploring new drug candidates.

One of the most compelling aspects of 3-(1-methylpyrrolidin-2-yl)methylpiperidine is its potential role in modulating neurological pathways. The compound's structural features suggest that it may exhibit properties similar to those of known neuroactive agents. Preliminary studies have indicated that derivatives of piperidine and pyrrolidine can influence neurotransmitter systems, making them valuable for treating conditions such as depression, anxiety, and neurodegenerative disorders. The addition of the methylpiperidine group further enhances its interaction with central nervous system receptors, which could lead to novel therapeutic interventions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular modeling studies on 3-(1-methylpyrrolidin-2-yl)methylpiperidine have revealed potential binding interactions with receptors involved in pain perception and inflammation. These findings align with current trends in drug discovery, where targeting multiple pathways simultaneously is often more effective than single-target approaches. The compound's dual functionality makes it an attractive candidate for developing multifaceted therapies that address complex diseases.

The synthesis of 3-(1-methylpyrrolidin-2-yl)methylpiperidine presents unique challenges due to its complex structural motif. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Researchers have employed advanced catalytic techniques and optimized reaction conditions to improve yield and purity. These advancements are crucial for transitioning from laboratory-scale research to larger-scale production, which is essential for clinical trials and commercialization.

From a regulatory perspective, ensuring the safety and efficacy of new chemical entities like 3-(1-methylpyrrolidin-2-yl)methylpiperidine is paramount. Rigorous testing protocols must be followed to evaluate its pharmacokinetic properties, toxicity profiles, and potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are vital for conducting comprehensive studies that meet regulatory standards. Such collaborations can accelerate the development process while ensuring that the final product is safe and effective for patients.

The future prospects of 3-(1-methylpyrrolidin-2-yl)methylpiperidine are promising, given its unique structural features and potential therapeutic applications. As research continues, new derivatives may be developed that enhance its efficacy or reduce its toxicity. The integration of artificial intelligence (AI) into drug discovery is also expected to play a significant role in identifying novel applications for this compound. AI-driven platforms can analyze vast datasets to uncover hidden patterns and predict interactions that might not be apparent through traditional methods.

In conclusion, 3-(1-methylpyrrolidin-2-yl)methylpiperidine (CAS No. 1510719-57-9) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural composition and potential biological activities make it a valuable candidate for further research and development. As advancements in synthetic chemistry and computational biology continue to evolve, the prospects for this compound are likely to expand, offering new hope for treating a variety of diseases.

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